REACTION_CXSMILES
|
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][C:4]([CH3:7])=[CH:5][CH:6]=1.[C:10]1([OH:18])[C:11]([CH3:17])=[CH:12][CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:19][C:20](=[CH2:22])[CH3:21]>>[C:2]([C:13]1[CH:12]=[C:11]([CH3:17])[C:10]([OH:18])=[CH:15][C:14]=1[CH3:16])([CH3:8])([CH3:3])[CH3:1].[C:20]([C:6]1[CH:5]=[C:4]([CH3:7])[CH:3]=[C:2]([CH3:8])[C:1]=1[OH:9])([CH3:21])([CH3:19])[CH3:22] |f:0.1|
|
Name
|
2,4-xylenol 2,5-xylenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC(=CC1)C)C)O.C=1(C(=CC=C(C1)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of from about 20° C. to about 100° C. and pressures
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=CC1C)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][C:4]([CH3:7])=[CH:5][CH:6]=1.[C:10]1([OH:18])[C:11]([CH3:17])=[CH:12][CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:19][C:20](=[CH2:22])[CH3:21]>>[C:2]([C:13]1[CH:12]=[C:11]([CH3:17])[C:10]([OH:18])=[CH:15][C:14]=1[CH3:16])([CH3:8])([CH3:3])[CH3:1].[C:20]([C:6]1[CH:5]=[C:4]([CH3:7])[CH:3]=[C:2]([CH3:8])[C:1]=1[OH:9])([CH3:21])([CH3:19])[CH3:22] |f:0.1|
|
Name
|
2,4-xylenol 2,5-xylenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC(=CC1)C)C)O.C=1(C(=CC=C(C1)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of from about 20° C. to about 100° C. and pressures
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=CC1C)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |